SHBG Binding Orientation: X‑Ray Crystallographic Evidence of a Forward Binding Mode Distinct from Estradiol
In the crystal structure of human SHBG (PDB 1LHN), 5α-androstane-3β,17α-diol binds in a 'forward' orientation that is identical to that of dihydrotestosterone and 3β,17β-diol, but opposite to the 'reverse' orientation adopted by estradiol [1]. This stereospecific binding mode places the 17α-hydroxyl group in a distinct hydrogen‑bond network involving Ser42, fixing the D‑ring in a position that allows covalent modification via the 17α‑position without losing SHBG affinity, a feature not accessible with the 17β‑epimer [2].
| Evidence Dimension | Ligand binding orientation within SHBG |
|---|---|
| Target Compound Data | Forward (androgen-like) orientation with 17α‑OH engaged in Ser42 H‑bond network |
| Comparator Or Baseline | Estradiol – reverse orientation; 3β,17β-diol – forward orientation but with 17β‑OH |
| Quantified Difference | Qualitative structural difference validated by X‑ray diffraction at 2.0 Å resolution |
| Conditions | X‑ray crystallography of recombinant N‑terminal LG‑domain of human SHBG; PDB ID 1LHN |
Why This Matters
Researchers designing SHBG‑targeted probes or studying steroid‑protein interactions need the 17α‑epimer to exploit the unique 17α‑position chemistry; substitution with 17β‑diols would abolish this reactivity.
- [1] Grishkovskaya I et al. J Biol Chem. 2002;277:32086-32093. PMID 12065592. View Source
- [2] Chambon C et al. Biochemistry. 2001;40:15424-15435. PMID 11735427. View Source
